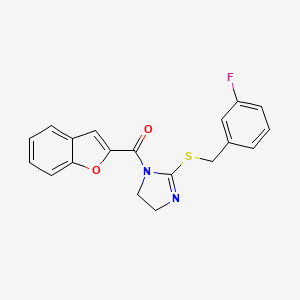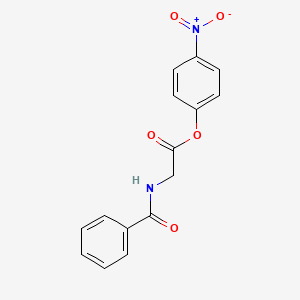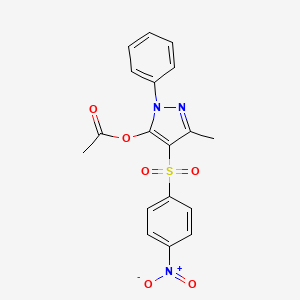
6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, also known as chloro-bis(dichlorophenyl)-triazine-diamine (CBDTDA) is a novel molecular entity that has recently been developed for use in a variety of scientific research applications. CBDTDA is a versatile, water-soluble compound that can be used in a wide range of lab experiments. Its unique structure makes it an ideal candidate for a variety of biochemical and physiological studies.
科学的研究の応用
CBDTDA has many potential applications in the scientific research field. It has been used as a substrate for biochemical and physiological studies, as a reagent for chemical synthesis, and as a fluorescent probe for imaging. CBDTDA has also been used in the development of new materials, such as polymeric films, for various applications. Additionally, CBDTDA has been used to study the effects of oxidative stress in cells, as well as to investigate the mechanism of action of drugs.
作用機序
The exact mechanism of action of CBDTDA is not yet fully understood. However, some studies have suggested that CBDTDA may act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells. Additionally, CBDTDA has been shown to interact with proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
CBDTDA has been shown to have a wide range of biochemical and physiological effects. In animal studies, CBDTDA has been shown to reduce inflammation, improve wound healing, and reduce oxidative stress. Additionally, CBDTDA has been shown to reduce the levels of certain enzymes involved in the metabolism of drugs, which may increase the efficacy of certain medications.
実験室実験の利点と制限
CBDTDA has many advantages for use in lab experiments. It is water-soluble, so it can be easily incorporated into solutions for use in biochemical and physiological studies. Additionally, CBDTDA is relatively stable, so it can be stored for long periods of time without significant degradation. However, CBDTDA is not very soluble in organic solvents, so it may not be suitable for certain experiments.
将来の方向性
There are many potential future directions for CBDTDA research. One potential direction is the development of new materials using CBDTDA as a building block. Additionally, further research is needed to better understand the mechanism of action of CBDTDA, as well as its potential therapeutic applications. Finally, it is possible that CBDTDA may have applications in drug delivery and the development of new drugs.
合成法
CBDTDA can be synthesized using a variety of methods. One method involves the reaction of 3,4-dichlorophenyl isocyanate with 6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine in a two-step synthesis. In the first step, the isocyanate is reacted with the diamine to form the diamine-isocyanate adduct. In the second step, the adduct is reacted with 6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine to form CBDTDA. This method of synthesis yields CBDTDA with a purity of over 98%.
特性
IUPAC Name |
6-chloro-2-N,4-N-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl5N5/c16-9-3-1-7(5-11(9)18)21-14-23-13(20)24-15(25-14)22-8-2-4-10(17)12(19)6-8/h1-6H,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGOXOLLBMBTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)
![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)

![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)
![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2929587.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)
![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)


![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)